Enantiomeric Purity Advantage Over Racemate
The (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is supplied with an enantiomeric excess (ee) exceeding 98%, as determined by chiral HPLC [1]. In contrast, racemic Boc-3-amino-2-phenylpropanoic acid (CAS 26250-90-8) possesses 0% ee by definition. This high enantiopurity eliminates the need for additional chiral resolution steps and ensures that downstream products, such as mitiglinide, meet the required optical purity specifications [2].
| Evidence Dimension | Enantiomeric excess (ee %) |
|---|---|
| Target Compound Data | >98% ee |
| Comparator Or Baseline | Racemic Boc-3-amino-2-phenylpropanoic acid (CAS 26250-90-8): 0% ee |
| Quantified Difference | >98 percentage points |
| Conditions | Chiral HPLC analysis (vendor specification) |
Why This Matters
Procuring the enantiopure (S)-form avoids costly and yield-reducing chiral separation, directly enabling the stereospecific synthesis of active pharmaceutical ingredients such as mitiglinide.
- [1] Kuujia.com. (S)-3-((Tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid – Product Specification. CAS 136916-26-2. Accessed 2026-04-24. View Source
- [2] Wang, J., Zeng, S., & Hu, G. (2009). Enantiospecific Analysis of Mitiglinide Calcium by RP-HPLC with Precolumn Derivatization. Chinese Journal of Modern Applied Pharmacy, 26(6), 486-489. View Source
